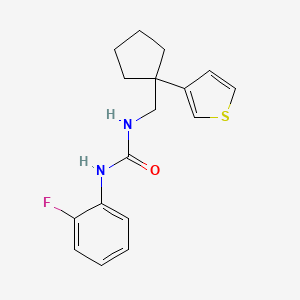
1-(2-Fluorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Fluorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of urea derivatives and has been shown to exhibit promising biological activity in various preclinical studies.
Scientific Research Applications
Boron-Containing Drug Design
Boronic acids and their esters, including FPCMU, are of interest for drug development. FPCMU serves as a potential boron-carrier for neutron capture therapy (NCT). NCT is a cancer treatment that exploits the high neutron-capturing ability of boron isotopes. When irradiated with low-energy neutrons, boron atoms release high-energy alpha particles, selectively damaging tumor cells. Researchers investigate FPCMU derivatives for their stability and efficacy in NCT .
Chemical Sensors and Probes
FPCMU derivatives can act as chemical sensors and probes due to their unique properties. Researchers modify FPCMU to create fluorescent or colorimetric sensors that detect specific analytes (e.g., metal ions, pH changes, or enzyme activity). These sensors find applications in environmental monitoring, biological assays, and drug screening. The thiophene moiety in FPCMU contributes to its sensitivity and selectivity .
Supramolecular Chemistry
Supramolecular chemistry explores non-covalent interactions between molecules. FPCMU derivatives participate in host-guest interactions with other molecules or receptors. Researchers design FPCMU-based host molecules to selectively bind specific guests (e.g., amino acids, sugars, or proteins). These systems have applications in drug delivery, molecular recognition, and catalysis .
Materials Science
FPCMU derivatives can be incorporated into materials for specific functions. For instance:
Organic Synthesis and Medicinal Chemistry
Researchers use FPCMU as a building block in organic synthesis. By modifying its substituents, they create diverse derivatives with tailored properties. Medicinal chemists explore FPCMU analogs for potential drug candidates. The cyclopentyl and fluorophenyl groups influence the compound’s pharmacokinetics and interactions with biological targets .
Photopharmacology
Photopharmacology combines light and chemical compounds to control biological processes. FPCMU derivatives can be photoactivated, releasing bioactive fragments upon light exposure. Researchers investigate their use in targeted drug delivery, optogenetics, and precision medicine .
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c18-14-5-1-2-6-15(14)20-16(21)19-12-17(8-3-4-9-17)13-7-10-22-11-13/h1-2,5-7,10-11H,3-4,8-9,12H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVXNRDTUJXGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC=CC=C2F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



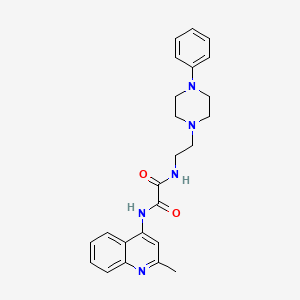
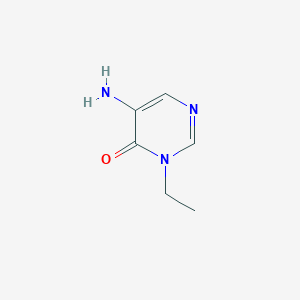
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2738112.png)
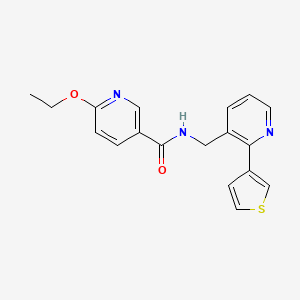
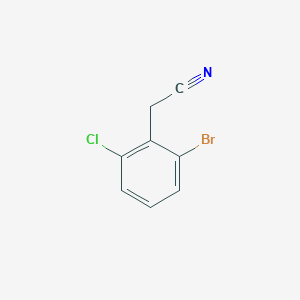
![N-benzyl-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2738119.png)
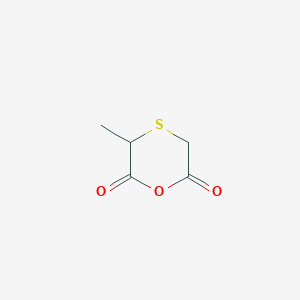
![4-Oxo-6-{[(2-oxoazepan-3-yl)amino]sulfonyl}-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2738121.png)
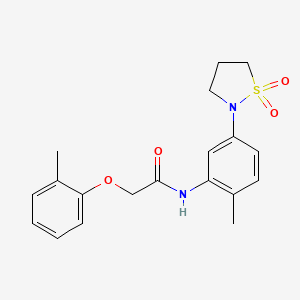


![3-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2738127.png)